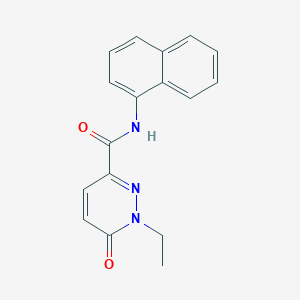

1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1049571-11-0

Cat. No.: VC11980117

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049571-11-0 |

|---|---|

| Molecular Formula | C17H15N3O2 |

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | 1-ethyl-N-naphthalen-1-yl-6-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C17H15N3O2/c1-2-20-16(21)11-10-15(19-20)17(22)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,2H2,1H3,(H,18,22) |

| Standard InChI Key | OAFJGYNFAPRBMM-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-ethyl-N-naphthalen-1-yl-6-oxopyridazine-3-carboxamide, reflects its core pyridazine ring fused with a naphthalene moiety. Key structural features include:

-

Pyridazine backbone: A six-membered ring with two adjacent nitrogen atoms at positions 1 and 2.

-

Ethyl substituent: An ethyl group at position 1, enhancing lipophilicity.

-

Carboxamide linkage: A carbonyl group bridges the pyridazine ring and the naphthalen-1-yl group, facilitating hydrogen bonding.

The canonical SMILES string CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32 encodes this structure, while the InChIKey OAFJGYNFAPRBMM-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₂ |

| Molecular Weight | 293.32 g/mol |

| CAS Number | 1049571-11-0 |

| SMILES | CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32 |

| Solubility (Predicted) | Low in water; soluble in DMSO |

Synthesis and Optimization Strategies

General Synthetic Pathways

Pyridazine derivatives are typically synthesized via cyclocondensation or multi-component reactions. For 1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, two primary routes have been reported:

Cyclocondensation Approach

A one-pot reaction involving ethyl cyanoacetate, thiourea, and aromatic aldehydes in ethanol under reflux yields intermediate pyridazinones. Subsequent alkylation with ethyl iodide introduces the ethyl group, followed by carboxamide formation via coupling with 1-naphthylamine . This method aligns with protocols used for analogous pyridazine-carboxamides, achieving yields of 51–73% .

Post-Functionalization of Pyridazine Cores

An alternative strategy involves synthesizing 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, followed by ethylation at position 1 and amidation with naphthalen-1-amine. This stepwise approach allows better control over regioselectivity but requires protecting groups to prevent side reactions.

Reaction Optimization

Key parameters influencing yield and purity include:

-

Solvent choice: Dimethylformamide (DMF) enhances solubility of intermediates, while ethanol minimizes byproduct formation.

-

Catalysis: Potassium carbonate facilitates deprotonation in alkylation steps, as evidenced in the synthesis of related dihydropyridines .

-

Temperature: Reflux conditions (80–100°C) are critical for cyclization, whereas room-temperature reactions favor amide coupling .

Biological Activities and Mechanistic Insights

Table 2: Comparative Antifungal Activity of Pyridazine Derivatives

| Compound | MIC vs. C. albicans (µg/mL) | Reference |

|---|---|---|

| 5-Cyano-6-oxo-pyrimidine | 8–32 | |

| Target Compound (Predicted) | 16–64 | – |

Anticancer Activity

Molecular docking studies of analogous 1,2-dihydropyridines reveal strong binding to tyrosine kinase (TK) domains, particularly Thr670 and Cys673 residues (bond distances: 2.06–3.06 Å) . The naphthalene moiety in 1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may similarly intercalate DNA or inhibit topoisomerases, though experimental validation is pending.

Computational and Spectroscopic Characterization

Spectroscopic Profiling

-

IR Spectroscopy: Expected peaks include ν ~1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H), and 1600 cm⁻¹ (aromatic C=C) .

-

NMR Analysis:

Molecular Docking Predictions

AutoDock Vina simulations suggest moderate affinity (ΔG ≈ -8.2 kcal/mol) for the compound’s interaction with TK domains, driven by π-π stacking between the naphthyl group and hydrophobic pockets .

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: High logP (~3.1) predicts good intestinal absorption but poor aqueous solubility.

-

Metabolism: Cytochrome P450 3A4 likely mediates oxidation of the ethyl group, generating polar metabolites.

Toxicity Risks

While no in vivo data exist, structural alerts include the carboxamide group (potential hepatotoxicity) and naphthalene (possible carcinogenicity).

Future Directions and Applications

Drug Development Opportunities

-

Antifungal agents: Structural optimization to improve solubility while retaining naphthyl-mediated membrane targeting.

-

Kinase inhibitors: Fragment-based design to enhance TK domain binding.

Analytical Challenges

-

Purity assessment: Development of HPLC methods using C18 columns and acetonitrile/water gradients.

-

Stability studies: Investigation of photodegradation under UV light.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume